![molecular formula C11H15Cl3N2O2 B569569 Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride CAS No. 85325-12-8](/img/structure/B569569.png)
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15Cl3N2O2 and its molecular weight is 313.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride is a compound related to the synthesis and preparation of Anagrelide . Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity . Therefore, the primary target of this compound is likely to be the phosphodiesterase enzymes, particularly those involved in platelet activation and aggregation.
Mode of Action
As a phosphodiesterase inhibitor, this compound likely works by blocking the action of phosphodiesterase enzymes. These enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. By inhibiting these enzymes, the compound increases the levels of cAMP and cGMP, which can inhibit platelet aggregation and reduce platelet count .
Biochemical Pathways
The compound’s action on phosphodiesterase enzymes affects the cAMP and cGMP signaling pathways. These pathways play crucial roles in various cellular processes, including platelet activation and aggregation. By increasing the levels of cAMP and cGMP, the compound can inhibit the activation of platelets and prevent them from aggregating, thereby reducing the risk of thrombosis .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The primary result of the compound’s action is the inhibition of platelet aggregation, leading to a reduction in platelet count. This can be beneficial in conditions where there is an abnormally high number of platelets, such as essential thrombocythemia .
Biochemical Analysis
Biochemical Properties
It is known that it is related to the synthesis and preparation of Anagrelide . Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity . Therefore, it can be inferred that Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride might interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its relation to Anagrelide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Anagrelide, a compound related to it, works as a phosphodiesterase inhibitor . Therefore, it can be inferred that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.ClH/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13;/h3-4,15H,2,5-6,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIGTIUZMDXXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882301-57-7 |
Source


|
| Record name | Glycine, N-[(6-amino-2,3-dichlorophenyl)methyl]-, ethyl ester, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882301-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

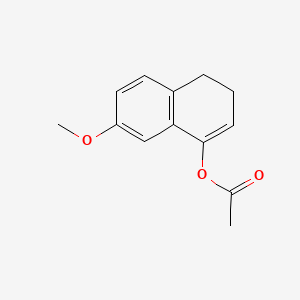
![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)
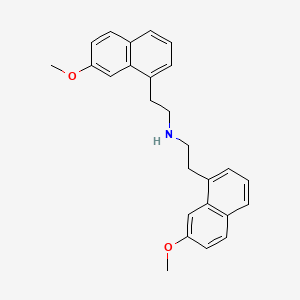
![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
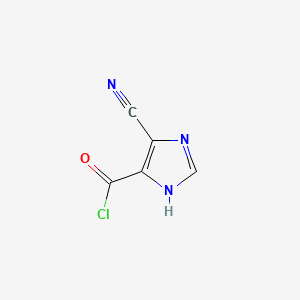
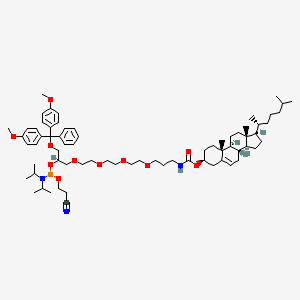
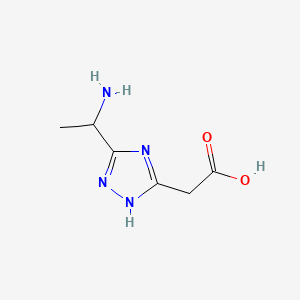

![2-[2-(4-Benzylpiperazin-1-yl)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol](/img/structure/B569504.png)
![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)
![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)

